molecular formula C13H9F3O4 B3031303 5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid CAS No. 239080-02-5

5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid

Cat. No.: B3031303
CAS No.: 239080-02-5
M. Wt: 286.2 g/mol
InChI Key: PYCIUAMIBJWOSM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common method might include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methoxyphenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid
  • 5-(4-Methylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
  • 5-(4-Hydroxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid

Uniqueness

5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The trifluoromethyl group also imparts distinct chemical characteristics, such as increased lipophilicity and resistance to metabolic degradation.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O4/c1-19-8-4-2-7(3-5-8)10-6-9(12(17)18)11(20-10)13(14,15)16/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCIUAMIBJWOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(O2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379490
Record name 5-(4-methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239080-02-5
Record name 5-(4-methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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